

# Application Notes and Protocols for the Manufacture of Etonogestrel-Eluting Polymer Implants

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Etonogestrel |           |
| Cat. No.:            | B1671717     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary manufacturing techniques for producing **etonogestrel**-eluting polymer implants. The information is intended to guide researchers and professionals in the development and fabrication of long-acting contraceptive drug delivery systems.

# Introduction to Etonogestrel Implants

**Etonogestrel** is a synthetic progestin used in long-acting reversible contraceptives.[1] When formulated into a polymer implant, it provides sustained, multi-year pregnancy prevention. The contraceptive effect is achieved primarily by inhibiting ovulation through the suppression of luteinizing hormone (LH) release.[1][2] Additionally, **etonogestrel** increases the viscosity of cervical mucus, hindering sperm passage, and can alter the endometrium to prevent implantation.[2] Commercial **etonogestrel** implants, such as Nexplanon® and Implanon®, are single-rod devices composed of an ethylene vinyl acetate (EVA) copolymer matrix.[3][4][5] These implants are typically 4 cm in length and 2 mm in diameter, containing 68 mg of **etonogestrel**.[3][5]

The manufacturing method for these implants is critical as it influences the final product's physicochemical properties, drug release kinetics, and mechanical integrity. The most common industrial method is hot-melt extrusion, specifically coextrusion. However, other techniques



such as injection molding and solvent casting are also viable, particularly for research and development purposes.

# Etonogestrel Mechanism of Action: Signaling Pathway

**Etonogestrel**, a potent progestin, exerts its contraceptive effect by binding to and activating progesterone receptors (PRs). This interaction initiates a signaling cascade that ultimately suppresses ovulation. The simplified signaling pathway is illustrated below.



Click to download full resolution via product page

**Etonogestrel** binding to the progesterone receptor and subsequent signaling cascade.

**Etonogestrel** binds to cytoplasmic progesterone receptors within cells of the hypothalamus and pituitary gland.[6][7] This binding event leads to the formation of an **etonogestrel**-receptor complex, which then translocates to the nucleus. Inside the nucleus, the complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.[6][8] This alteration in gene expression ultimately leads to a decrease in the pulse frequency of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. The reduced GnRH signaling to the pituitary gland suppresses the mid-cycle surge of Luteinizing Hormone (LH), which is essential for ovulation.[2][7]

# **Manufacturing Techniques: A Comparative Overview**

The choice of manufacturing technique depends on the desired scale of production, implant design, and formulation characteristics. Hot-melt extrusion is ideal for large-scale continuous manufacturing, while injection molding offers high precision for complex shapes. Solvent



# Methodological & Application

Check Availability & Pricing

casting is a versatile laboratory-scale technique suitable for early-stage development and heat-sensitive formulations.



| Parameter                | Hot-Melt Extrusion<br>(Coextrusion)                                         | Injection Molding                                                            | Solvent Casting                                                                   |
|--------------------------|-----------------------------------------------------------------------------|------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Process Principle        | Pumping molten<br>polymer-drug mixture<br>through a die.                    | Injecting molten polymer-drug mixture into a mold cavity.                    | Dissolving polymer and drug in a solvent, casting, and evaporating the solvent.   |
| Operating<br>Temperature | High (e.g., 90-150°C)                                                       | High (e.g., 120-200°C)                                                       | Low (Room<br>temperature to<br>moderate heat for<br>drying)                       |
| Drug Loading<br>Capacity | High, up to 70% (w/w) for some systems.[7]                                  | High, dependent on mold design and polymer.                                  | Generally lower to moderate, dependent on polymer solubility.                     |
| Geometric Precision      | Good for continuous profiles (rods, tubes).                                 | Excellent for complex, well-defined shapes.                                  | Good for films and simple geometries; precision can be lower.                     |
| Production Scale         | Continuous, large-<br>scale.                                                | Batch or continuous, suitable for mass production.                           | Batch, primarily for laboratory/small-scale.                                      |
| Solvent Use              | Solvent-free.                                                               | Solvent-free.                                                                | Requires organic solvents, which must be fully removed.                           |
| Advantages               | Continuous process, solvent-free, well-established for commercial products. | High precision, rapid manufacturing cycles, suitable for complex designs.[9] | Low-temperature processing, suitable for heat-sensitive drugs, simple setup. [10] |
| Disadvantages            | High temperature may degrade thermolabile drugs.                            | High temperatures<br>and shear forces can<br>affect drug stability.          | Use of organic solvents, potential for residual solvents,                         |



longer processing time.[10]

# **Experimental Protocols**

The following protocols provide a general framework for the fabrication of **etonogestrel**-eluting implants using the three primary manufacturing techniques. Researchers should optimize these parameters based on the specific polymer, drug loading, and desired implant characteristics.

## **Hot-Melt Extrusion (Coextrusion)**

This protocol describes a two-step coextrusion process to create a reservoir-style implant with a drug-loaded core and a rate-controlling membrane, similar to commercial products.

Materials and Equipment:

- Etonogestrel, micronized (e.g., D90 of ~12 μm)
- Ethylene vinyl acetate (EVA) with a higher vinyl acetate content for the core (e.g., EVA 28)
- Ethylene vinyl acetate (EVA) with a lower vinyl acetate content for the skin (e.g., EVA 15)
- Magnesium stearate (as a lubricant)
- Twin-screw extruder (for the core)
- Single-screw extruder (for the skin)
- Coaxial die
- Cooling water bath
- Laser micrometer
- Puller and winder system
- Pelletizer



#### Experimental Workflow Diagram:



Click to download full resolution via product page



#### Workflow for the coextrusion of **etonogestrel** implants.

#### Protocol:

- Core Preparation:
  - Dry all polymers to the manufacturer's specifications.
  - Geometrically blend the micronized etonogestrel, EVA 28, and a portion of the magnesium stearate.
  - Feed the blend into a twin-screw extruder with a temperature profile of, for example, 90°C to 145°C from feed to die.
  - Extrude the molten blend as a strand, cool it in a water bath, and pelletize it.
- Coextrusion:
  - Mix the core pellets with the remaining magnesium stearate to improve flowability.
  - Set up the coextrusion line with the twin-screw extruder for the core and a single-screw extruder for the EVA 15 skin.
  - Feed the core pellets into the twin-screw extruder and the EVA 15 pellets into the singlescrew extruder.
  - Melt and convey both materials to a coaxial die to form a core-sheath (reservoir) structure.
  - The total output rate can be set, for example, to 1.50 kg/hour, with a core-to-skin ratio of approximately 8:1.
- Downstream Processing:
  - Draw the molten coaxial strand vertically through a cooling water bath.
  - Use an in-line laser micrometer to monitor and control the strand diameter (e.g., to 2 mm).
  - Use a puller and winder to collect the solidified strand.



Cut the strand into 4 cm lengths to produce the final implants.

# **Injection Molding**

This protocol outlines the fabrication of a monolithic **etonogestrel** implant using injection molding.

Materials and Equipment:

- Etonogestrel
- A suitable thermoplastic polymer (e.g., PCL, PLGA, or EVA)
- Blender/mixer
- Hot-melt extruder (for compounding)
- Pelletizer
- · Injection molding machine
- A custom-designed mold (e.g., a 4 cm x 2 mm rod)

Experimental Workflow Diagram:





Click to download full resolution via product page

Workflow for the injection molding of **etonogestrel** implants.



#### Protocol:

- Compounding:
  - Dry the polymer pellets as required.
  - Blend the etonogestrel and polymer to the desired drug loading.
  - Feed the blend into a hot-melt extruder to ensure a homogeneous mixture.
  - Extrude and pelletize the compounded material.
- · Injection Molding:
  - Install the implant mold into the injection molding machine.
  - Set the machine parameters (e.g., barrel temperature, injection pressure, holding pressure, cooling time). These will be highly dependent on the polymer used.
  - Load the compounded pellets into the machine's hopper.
  - Initiate the molding cycle: the machine will melt the polymer-drug blend, inject it into the mold cavity, hold it under pressure, and cool it until solidified.
- Ejection and Inspection:
  - The mold opens, and the finished implant is ejected.
  - Inspect the implants for any defects such as flash, voids, or sink marks.
  - Verify the dimensions of the implants.

## **Solvent Casting**

This protocol details a laboratory-scale method for producing **etonogestrel**-eluting polymer films or simple rod-shaped implants.

Materials and Equipment:



#### Etonogestrel

- A suitable polymer (e.g., PLGA, PCL)
- A volatile organic solvent in which both the drug and polymer are soluble (e.g., dichloromethane, acetone)
- Glass beaker or vial
- · Magnetic stirrer
- Casting dish or mold (e.g., a Teflon-coated petri dish or a custom-made mold)
- · Leveling surface
- Fume hood
- Vacuum oven

Experimental Workflow Diagram:





Click to download full resolution via product page

Workflow for the solvent casting of **etonogestrel** implants.

Protocol:



#### Solution Preparation:

- In a glass vial, dissolve the polymer in the chosen solvent to create a solution of a specific concentration (e.g., 10% w/v).
- In a separate vial, dissolve the etonogestrel in the solvent.
- Add the drug solution to the polymer solution and stir until a homogeneous mixture is obtained.
- Casting and Solvent Evaporation:
  - Place the casting mold on a level surface within a fume hood.
  - Pour the polymer-drug solution into the mold.
  - Cover the mold loosely to allow for slow and uniform solvent evaporation. Let it dry for at least 24 hours.

#### Drying and Removal:

- Transfer the cast implant/film to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 48 hours or until all residual solvent is removed (confirmed by gravimetric analysis).
- Carefully remove the dried implant or film from the mold. If a film was produced, it can be cut into smaller implantable devices of the desired dimensions.

# **Quality Control and Characterization**

Regardless of the manufacturing technique, the resulting implants must undergo rigorous quality control testing to ensure they meet the required specifications.



| Parameter                              | Method(s)                                       | Purpose                                                                                                                |
|----------------------------------------|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Drug Content & Uniformity              | HPLC, UV-Vis Spectroscopy                       | To verify the amount of etonogestrel per implant and ensure consistency across a batch.                                |
| Implant Dimensions                     | Calipers, Micrometer,<br>Microscopy             | To ensure the physical dimensions (length, diameter) are within specification.                                         |
| Mechanical Properties                  | Tensile Testing (e.g., Instron)                 | To measure tensile strength and elongation, ensuring the implant can withstand insertion and removal without breaking. |
| Surface Morphology                     | Scanning Electron Microscopy (SEM)              | To examine the surface for pores, cracks, or other defects that could affect drug release.                             |
| In Vitro Drug Release                  | USP Apparatus (e.g., paddle<br>over disk), HPLC | To determine the rate and profile of etonogestrel release over time, ensuring it meets the target therapeutic window.  |
| Residual Solvent (for Solvent Casting) | Gas Chromatography (GC)                         | To ensure that residual solvent levels are below acceptable safety limits.                                             |
| Thermal Properties                     | Differential Scanning<br>Calorimetry (DSC)      | To assess the physical state of the drug (crystalline vs. amorphous) within the polymer matrix.                        |

# **Quantitative Data on Etonogestrel Implants**

The following table summarizes typical quantitative data for **etonogestrel** implants, primarily based on data from commercial products manufactured by hot-melt extrusion. Data for injection molded and solvent cast **etonogestrel** implants is less prevalent in the literature and would need to be determined experimentally.



| Parameter                                 | Hot-Melt Extrusion (Commercial Implants)        |  |
|-------------------------------------------|-------------------------------------------------|--|
| Total Etonogestrel Content                | 68 mg[3][4][5]                                  |  |
| Implant Dimensions                        | 4 cm length x 2 mm diameter[3][4][5]            |  |
| Polymer Matrix                            | Ethylene vinyl acetate (EVA) copolymer[3][4][5] |  |
| Initial In Vitro Release Rate (Weeks 5-6) | ~60-70 μ g/day [4][11]                          |  |
| In Vitro Release Rate (End of Year 1)     | ~35-45 μ g/day [4][11]                          |  |
| In Vitro Release Rate (End of Year 2)     | ~30-40 μ g/day [4][11]                          |  |
| In Vitro Release Rate (End of Year 3)     | ~25-30 μ g/day [4][11]                          |  |
| Bioavailability (Subdermal)               | Approximately 100%[3]                           |  |

Note: The in vitro release rates for injection molded and solvent cast implants would be highly dependent on the chosen polymer, drug loading, and process parameters. For example, a monolithic implant (typical for injection molding or solvent casting) may exhibit a different release profile (e.g., following Higuchi kinetics) compared to the near zero-order release of a reservoir-style extruded implant.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mims.com [mims.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]



- 6. Manufacture, characterization, and elucidation of drug release mechanisms of etonogestrel implants based on ethylene vinyl acetate PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study between melt granulation/compression and hot melt extrusion/injection molding for the manufacturing of oral sustained release thermoplastic polyurethane matrices PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.tus.ie [research.tus.ie]
- 10. A Rapid Method for Creating Drug Implants: Translating Laboratory Based Methods into a Scalable Manufacturing Process PMC [pmc.ncbi.nlm.nih.gov]
- 11. extranet.who.int [extranet.who.int]
- To cite this document: BenchChem. [Application Notes and Protocols for the Manufacture of Etonogestrel-Eluting Polymer Implants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671717#techniques-for-manufacturing-etonogestrel-eluting-polymer-implants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com